Cas no 2035019-09-9 ((E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one)
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- AKOS026690457
- (E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
- (2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one
- F6478-0591
- (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- 2035019-09-9
-
- Inchi: 1S/C17H19N3O3/c1-12-10-13(2)19-17(18-12)23-15-7-8-20(11-15)16(21)6-5-14-4-3-9-22-14/h3-6,9-10,15H,7-8,11H2,1-2H3/b6-5+
- InChI Key: JYSJOCASAVHSFU-AATRIKPKSA-N
- SMILES: O(C1N=C(C)C=C(C)N=1)C1CN(C(/C=C/C2=CC=CO2)=O)CC1
Computed Properties
- Exact Mass: 313.14264148g/mol
- Monoisotopic Mass: 313.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 68.5Ų
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Pricemore >>
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| Life Chemicals | F6478-0591-2μmol |
(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one |
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| Life Chemicals | F6478-0591-20μmol |
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(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one |
2035019-09-9 | 90%+ | 1mg |
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| Life Chemicals | F6478-0591-2mg |
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| Life Chemicals | F6478-0591-3mg |
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2035019-09-9 | 90%+ | 3mg |
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(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one |
2035019-09-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6478-0591-5mg |
(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one |
2035019-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6478-0591-10mg |
(2E)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one |
2035019-09-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Introduction to (E)-1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
The compound (E)-1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, with the CAS number 20350199, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a pyrimidine ring, a pyrrolidine ring, and a furan moiety. These structural features contribute to its unique chemical properties and potential applications in drug discovery and development.
Recent studies have highlighted the importance of 4,6-dimethylpyrimidine derivatives in various biological systems. The presence of this moiety in the compound under discussion suggests potential activity in modulating cellular processes, particularly in pathways involving protein kinases. Pyrimidine derivatives are known for their ability to act as inhibitors or agonists of key enzymes, making them valuable targets in the development of therapeutic agents.
The pyrrolidine ring in this compound adds another layer of complexity to its structure. Pyrrolidine is a five-membered amine-containing ring that is commonly found in natural products and bioactive molecules. Its inclusion in this compound may enhance its pharmacokinetic properties, such as absorption and bioavailability, which are critical factors in drug design.
The furan moiety, specifically the furan-2-yl group, is another key feature of this compound. Furan rings are known for their aromaticity and ability to participate in various chemical reactions. In this context, the furan group may play a role in stabilizing the overall structure or enhancing the compound's reactivity towards specific biological targets.
Recent research has focused on the synthesis and characterization of similar compounds, with an emphasis on understanding their stereochemistry and regioselectivity. The (E)-configuration of this compound is particularly interesting, as it may influence its interaction with biological systems. Stereochemistry plays a crucial role in determining the efficacy and safety of drugs, making this aspect a focal point for further investigation.
In terms of applications, this compound has shown promise in preliminary studies as a potential lead molecule for drug development. Its ability to interact with specific biological targets suggests that it could be developed into a therapeutic agent for conditions such as cancer or inflammatory diseases. However, further research is needed to fully understand its mechanism of action and safety profile.
The synthesis of this compound involves a series of carefully designed organic reactions. Researchers have employed methods such as Suzuki coupling and Stille coupling to construct the key bonds within the molecule. These techniques are widely used in modern organic synthesis due to their efficiency and versatility.
In conclusion, (E)-1-(3-((4,6-Dimethylpyrimidin-2-yloxy)pyrrolidinyl))-3-(furanoyl)propenone represents an exciting advancement in organic chemistry. Its unique structure and potential biological activity make it a valuable candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic solutions.
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